molecular formula C23H20BrN3O2 B11532176 N-({N'-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

N-({N'-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

Cat. No.: B11532176
M. Wt: 450.3 g/mol
InChI Key: KWCHBZBGLGGFQF-CVKSISIWSA-N
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Description

N-({N’-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound with a unique structure that includes a bromophenyl group, a hydrazinecarbonyl group, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves a multi-step process. One common method starts with the preparation of the hydrazinecarbonyl intermediate, which is then reacted with 3-bromobenzaldehyde to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

N-({N’-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound used in organic synthesis with similar functional groups.

    Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.

Uniqueness

N-({N’-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to its combination of a bromophenyl group and a hydrazinecarbonyl moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H20BrN3O2

Molecular Weight

450.3 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C23H20BrN3O2/c24-20-13-7-8-17(14-20)15-26-27-21(28)16-25-23(29)22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-15,22H,16H2,(H,25,29)(H,27,28)/b26-15+

InChI Key

KWCHBZBGLGGFQF-CVKSISIWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC(=CC=C3)Br

Origin of Product

United States

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